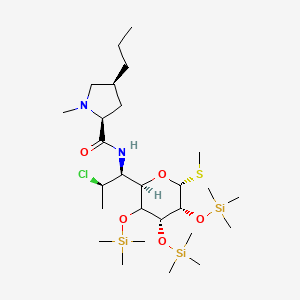

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

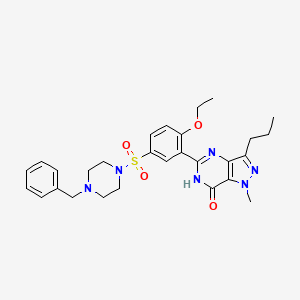

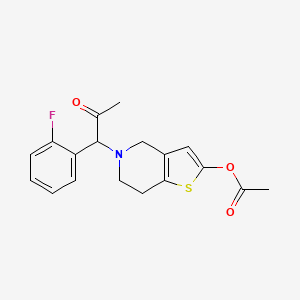

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is a biochemical used for proteomics research . It has a molecular formula of C27H57ClN2O5SSi3 and a molecular weight of 641.53 . This compound is an intermediate in the synthesis of Clindamycin, which is a semi-synthetic antibiotic with high bioavailability prepared from Lincomycin .

Synthesis Analysis

The synthesis of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin involves the use of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin . The compound is a protected derivative in the preparation of Clindamycin .Molecular Structure Analysis

The molecular structure of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is represented by the formula C27H57ClN2O5SSi3 . This indicates that the compound contains 27 carbon atoms, 57 hydrogen atoms, one chlorine atom, two nitrogen atoms, five oxygen atoms, one sulfur atom, and three silicon atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin include a molecular weight of 641.53 . The compound’s molecular formula is C27H57ClN2O5SSi3 .Applications De Recherche Scientifique

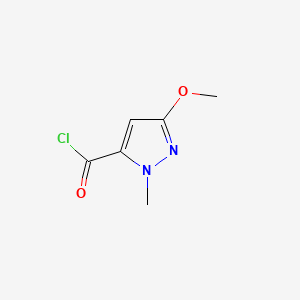

Radical-Based Reagent in Organic Chemistry

Tris(trimethylsilyl)silane, a component of the compound, has been used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . The use of this reagent allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Enantioselective Hydrosilylation

The compound has been used in enantioselective hydrosilylation . This process involves the addition of silicon hydrides (silanes) to unsaturated bonds, particularly double bonds, in an enantioselective manner .

Polymerization

Tris(trimethylsilyl)silane plays a strategic role in polymerization . It has been used in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

Preparation and Characterization of Modified Polyurethane Acrylates

The compound has been used in the preparation and characterization of tris(trimethylsilyl)silane modified polyurethane acrylates . These modified polyurethane acrylates have been applied in textile treatment .

Asymmetric Anionic Polymerization

The compound has been used in asymmetric anionic polymerization . This process involves the polymerization of monomers with an anionic initiator in a manner that produces a polymer with a chiral, or “handed”, structure .

Optoelectronic Applications

The compound has been used in the development of colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride . These polyimides have potential optoelectronic applications .

Mécanisme D'action

Target of Action

It is known to be an intermediate in the synthesis of clindamycin , which is a semi-synthetic antibiotic prepared from Lincomycin . Clindamycin is known to target bacterial ribosomes, specifically the 50S subunit, inhibiting protein synthesis.

Mode of Action

As an intermediate in the synthesis of clindamycin , it may share similar properties. Clindamycin binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of essential proteins and leading to bacterial growth inhibition or death.

Biochemical Pathways

Given its role in the synthesis of clindamycin , it can be inferred that it may affect the protein synthesis pathway in bacteria, leading to their growth inhibition or death.

Result of Action

As an intermediate in the synthesis of clindamycin , its action may result in the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition or death.

Propriétés

IUPAC Name |

(2S,4S)-N-[(1S,2R)-2-chloro-1-[(2R,4R,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57ClN2O5SSi3/c1-14-15-19-16-20(30(3)17-19)26(31)29-21(18(2)28)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27H,14-17H2,1-13H3,(H,29,31)/t18-,19+,20+,21-,22-,23?,24-,25-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWRANWQYPIVSF-IFVMGDRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2C([C@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57ClN2O5SSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole(9CI)](/img/no-structure.png)

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)